molecular formula C6H14NOPS B14307371 N,N,6-Trimethyl-1,3,2-oxathiaphosphinan-2-amine CAS No. 111862-79-4

N,N,6-Trimethyl-1,3,2-oxathiaphosphinan-2-amine

Cat. No.: B14307371
CAS No.: 111862-79-4
M. Wt: 179.22 g/mol
InChI Key: HQDJYHLIEMRILE-UHFFFAOYSA-N
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Description

N,N,6-Trimethyl-1,3,2-oxathiaphosphinan-2-amine is a chemical compound that belongs to the class of organophosphorus compounds It features a unique structure with a phosphorus atom bonded to an oxathiaphosphinan ring, which includes nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,6-Trimethyl-1,3,2-oxathiaphosphinan-2-amine typically involves the reaction of phosphorus trichloride with a suitable amine and a sulfur source. The reaction conditions often require a controlled environment, such as an inert atmosphere and specific temperature ranges, to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N,6-Trimethyl-1,3,2-oxathiaphosphinan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced phosphorus species.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N,N,6-Trimethyl-1,3,2-oxathiaphosphinan-2-amine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N,N,6-Trimethyl-1,3,2-oxathiaphosphinan-2-amine exerts its effects involves its interaction with molecular targets such as enzymes and metal ions. The compound can form stable complexes with these targets, influencing their activity and function. The pathways involved may include coordination chemistry and redox reactions.

Comparison with Similar Compounds

Similar Compounds

    Trimethylamine: A simpler amine with three methyl groups attached to a nitrogen atom.

    Phosphine oxides: Compounds with a phosphorus-oxygen double bond.

    Sulfonamides: Compounds containing a sulfonyl group attached to an amine.

Uniqueness

N,N,6-Trimethyl-1,3,2-oxathiaphosphinan-2-amine is unique due to its oxathiaphosphinan ring structure, which includes both nitrogen and sulfur atoms. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

CAS No.

111862-79-4

Molecular Formula

C6H14NOPS

Molecular Weight

179.22 g/mol

IUPAC Name

N,N,6-trimethyl-1,3,2-oxathiaphosphinan-2-amine

InChI

InChI=1S/C6H14NOPS/c1-6-4-5-10-9(8-6)7(2)3/h6H,4-5H2,1-3H3

InChI Key

HQDJYHLIEMRILE-UHFFFAOYSA-N

Canonical SMILES

CC1CCSP(O1)N(C)C

Origin of Product

United States

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